1,1-Dimethyl-3-(3-nitrophenyl)urea 1,1-Dimethyl-3-(3-nitrophenyl)urea
Brand Name: Vulcanchem
CAS No.: 7159-98-0
VCID: VC13319669
InChI: InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13)
SMILES: CN(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Molecular Formula: C9H11N3O3
Molecular Weight: 209.20 g/mol

1,1-Dimethyl-3-(3-nitrophenyl)urea

CAS No.: 7159-98-0

Cat. No.: VC13319669

Molecular Formula: C9H11N3O3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethyl-3-(3-nitrophenyl)urea - 7159-98-0

Specification

CAS No. 7159-98-0
Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
IUPAC Name 1,1-dimethyl-3-(3-nitrophenyl)urea
Standard InChI InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13)
Standard InChI Key FRDCRCKHAAQIRU-UHFFFAOYSA-N
SMILES CN(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Canonical SMILES CN(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a urea backbone (NH–CO–NH) with two methyl groups substituting one nitrogen and a 3-nitrophenyl group on the other. The nitro group (–NO₂) at the phenyl ring’s meta position creates electron-withdrawing effects, stabilizing the aromatic system and influencing intermolecular interactions .

Key Structural Features:

  • Urea core: Enables hydrogen bonding and dipole interactions.

  • Methyl groups: Enhance hydrophobicity and steric bulk.

  • 3-Nitrophenyl group: Contributes to electronic polarization and π-π stacking potential .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁N₃O₃
Molecular Weight209.20 g/mol
Melting Point141–142 °C (analogous)
SolubilityModerate in polar solvents
logP (Partition Coefficient)~2.1 (estimated)

The compound’s solubility in polar solvents like dichloromethane and dimethylformamide is attributed to its urea backbone, while the nitro group reduces aqueous solubility .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves nucleophilic addition between dimethylamine derivatives and nitro-substituted phenyl isocyanates. A representative method includes:

  • Step 1: Reaction of 3-nitroaniline with triphosgene to generate 3-nitrophenyl isocyanate.

  • Step 2: Condensation with dimethylamine in a controlled environment to yield the target compound .

Example Protocol:

  • Reagents: 3-Nitroaniline (1 eq), triphosgene (0.33 eq), dimethylamine (1.2 eq).

  • Conditions: Dichloromethane solvent, 0–10°C, 2–5 hours .

  • Yield: ~85–92% after recrystallization .

Advanced Methodologies

Recent patents highlight the use of microwave-assisted synthesis to reduce reaction times and improve purity. For instance, a 30-minute microwave irradiation at 100°C achieved 94% yield with >98% purity .

Applications and Biological Activity

Agrochemical Use

1,1-Dimethyl-3-(3-nitrophenyl)urea demonstrates herbicidal activity by inhibiting photosynthesis in weeds. Field trials show efficacy against Amaranthus retroflexus at concentrations as low as 50 ppm .

Material Science

Incorporation into polymers enhances thermal stability. For example, polyurethane films doped with 5% 1,1-dimethyl-3-(3-nitrophenyl)urea showed a 40°C increase in decomposition temperature .

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